
(2-Propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone, also known as PTM, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. PTM belongs to the thiazolidinone family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Wirkmechanismus
The exact mechanism of action of (2-Propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. This compound has also been found to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory molecules in the body, which can help to reduce inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow down the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. This compound has also been found to exhibit a range of biological activities, making it a versatile compound for use in a variety of experiments. However, one of the limitations of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on (2-Propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone. One area of interest is the development of new drugs based on the structure of this compound, which could be used to treat a variety of diseases. Another area of interest is the study of the exact mechanism of action of this compound, which could help to identify new targets for drug development. Additionally, there is potential for the use of this compound in combination with other drugs to enhance their efficacy or reduce their side effects.
Synthesemethoden
(2-Propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2-pyridin-3-yl-1,3-thiazol-5-ylamine with 2-mercaptoacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then reacted with propyl bromide to yield this compound.
Wissenschaftliche Forschungsanwendungen
(2-Propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone has been found to exhibit a range of biological activities, making it a potential candidate for use in the development of new drugs. Some of the most promising applications of this compound include its use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. This compound has also been found to exhibit anti-diabetic properties, making it a potential candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
(2-propyl-1,3-thiazolidin-3-yl)-(2-pyridin-3-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-2-4-13-18(7-8-20-13)15(19)12-10-17-14(21-12)11-5-3-6-16-9-11/h3,5-6,9-10,13H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCZVQLCMYEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1N(CCS1)C(=O)C2=CN=C(S2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

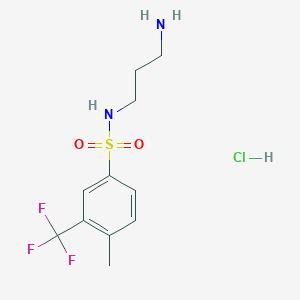
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
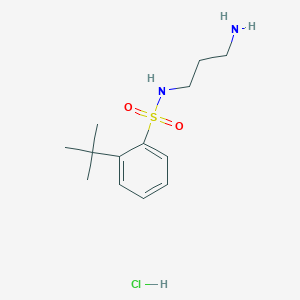
![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
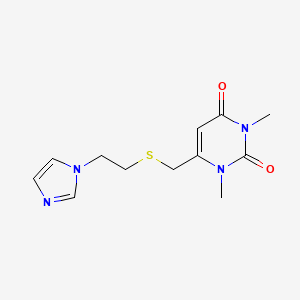
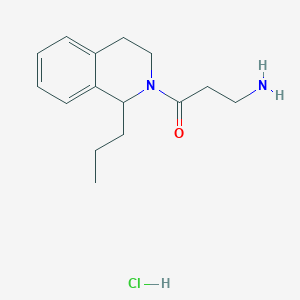
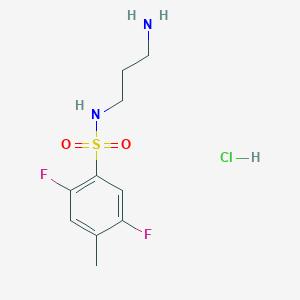
![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)
![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)
![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)